6-Bromo-4-oxochroman-2-carboxylic acid
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Overview
Description
6-Bromo-4-oxochroman-2-carboxylic acid is an organic compound with the molecular formula C10H7BrO4. It is a derivative of chroman, featuring a bromine atom at the 6th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-oxochroman-2-carboxylic acid typically involves the bromination of 4-oxochroman-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different substituents at the 6th position.
Reduction: Formation of 6-bromo-4-hydroxychroman-2-carboxylic acid.
Oxidation: Formation of more oxidized derivatives, potentially introducing additional carboxylic acid groups.
Scientific Research Applications
6-Bromo-4-oxochroman-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-4-oxochroman-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the keto group can participate in binding interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxochroman-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-4-oxochroman-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
6-Fluoro-4-oxochroman-2-carboxylic acid: Contains a fluorine atom, which can significantly alter its reactivity and interactions
Uniqueness
6-Bromo-4-oxochroman-2-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-brominated counterparts .
Properties
IUPAC Name |
6-bromo-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQMJWWDPOCMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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